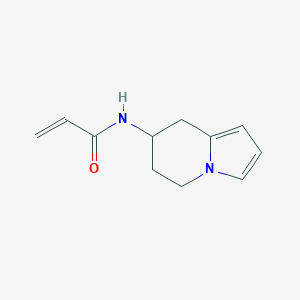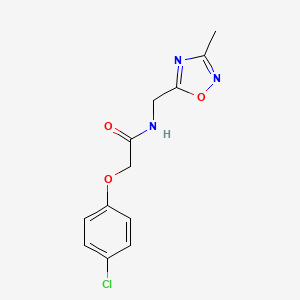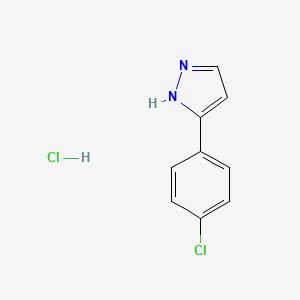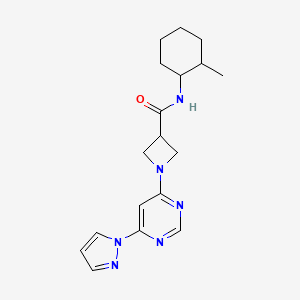![molecular formula C18H16FNO2 B2934791 N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide CAS No. 2411194-11-9](/img/structure/B2934791.png)
N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. The compound is also known as FTY720 and is a potent immunosuppressant drug. The compound has been found to have a wide range of potential applications in scientific research, including the study of autoimmune diseases, cancer, and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide involves the activation of sphingosine-1-phosphate receptors. The compound is phosphorylated in vivo to form the active metabolite, which binds to the S1P receptor and causes the internalization of the receptor. This results in the sequestration of lymphocytes in lymphoid tissues, leading to immunosuppression.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. The compound has been shown to reduce the number of circulating lymphocytes, leading to immunosuppression. The compound has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide has several advantages for use in lab experiments. The compound has been extensively studied and has a well-established mechanism of action. The compound is also highly potent and has been shown to have a wide range of potential applications in scientific research. However, the compound also has some limitations, including its potential toxicity and the need for careful dosing.
Direcciones Futuras
There are several future directions for the study of N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide. The compound has been studied for its potential use in the treatment of autoimmune diseases, cancer, and neurological disorders. Further research is needed to determine the full potential of the compound in these areas. Additionally, the compound could be studied for its potential use in other areas of medicine, such as transplantation and regenerative medicine. Finally, the compound could be studied for its potential use in the development of new drugs with similar mechanisms of action.
Métodos De Síntesis
The synthesis of N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide involves several steps. The first step is the reaction of 2-fluorophenol with 1-bromo-2-phenylethane to form 2-(2-Fluorophenoxy)-1-phenylethane. This intermediate is then reacted with but-2-ynoic acid to form this compound.
Aplicaciones Científicas De Investigación
N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide has been extensively studied for its potential applications in scientific research. The compound has been found to have potent immunosuppressive properties and has been studied for its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c1-2-8-18(21)20-16(14-9-4-3-5-10-14)13-22-17-12-7-6-11-15(17)19/h3-7,9-12,16H,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGVNPGRSXRQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(COC1=CC=CC=C1F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B2934709.png)

![3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one](/img/structure/B2934711.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2934715.png)


![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2934721.png)
![3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one](/img/structure/B2934723.png)
![Tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate](/img/structure/B2934724.png)

![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate](/img/structure/B2934727.png)
